1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl, ethoxyphenyl, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl, ethoxyphenyl, and difluoro substituents. Common reagents used in these reactions include halogenating agents, ethoxy compounds, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and ethoxyphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline
- 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-dichloro-1H-pyrazolo[4,3-c]quinoline
- 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-d]quinoline
Uniqueness
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and difluoro groups, along with the pyrazoloquinoline core, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoropyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c1-2-31-18-9-3-14(4-10-18)22-20-13-28-23-19(11-16(26)12-21(23)27)24(20)30(29-22)17-7-5-15(25)6-8-17/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLVFPYOSABGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.